molecular formula C11H16N2O6 B12393386 5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12393386
M. Wt: 272.25 g/mol
InChI Key: SORQWSCHVYGEPE-CFCGPWAMSA-N
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Description

5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring and multiple hydroxyl groups, making it a versatile molecule in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with an oxolan-2-yl compound under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring, enhancing the compound’s versatility.

Scientific Research Applications

5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-hydroxymethyl-2-methylpyrimidine: An aminopyrimidine with similar structural features but different functional groups.

    (6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate: A compound with a similar oxolan-2-yl structure but different substituents.

Uniqueness

What sets 5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione apart is its combination of a pyrimidine ring with multiple hydroxyl groups, providing unique reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7?,8-,9-/m1/s1

InChI Key

SORQWSCHVYGEPE-CFCGPWAMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C=C(C(=O)NC2=O)CCO

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O

Origin of Product

United States

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